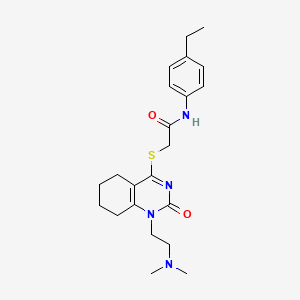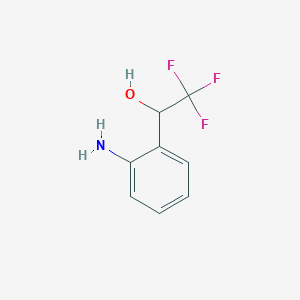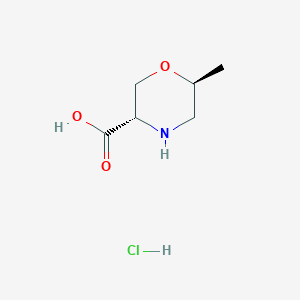
N-methyl-1-(oxan-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(oxan-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol . This compound is characterized by a piperidine ring substituted with an oxane (tetrahydropyran) ring and a methyl group. It is primarily used in research and development settings.
Mechanism of Action
Target of Action
The primary target of N-methyl-1-(oxan-4-yl)piperidin-4-amine Compounds with a similar structure have been known to inhibit tubulin polymerization .
Mode of Action
The exact mode of action of This compound Based on the information available, it can be inferred that it might interact with its targets, possibly leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its potential role in inhibiting tubulin polymerization, it might affect pathways related to cell division and growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Compounds with similar structures have shown good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of This compound Based on its potential role in inhibiting tubulin polymerization, it might lead to changes in cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(oxan-4-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with oxane derivatives under controlled conditions. One common method involves the alkylation of piperidine with oxane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(oxan-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-methyl-1-(oxan-4-yl)piperidin-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
N-methyl-1-(oxan-4-yl)piperidin-4-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-N-(oxan-4-yl)piperidin-4-amine: Similar structure but with different substituents.
N-(oxan-4-yl)piperidin-4-amine: Lacks the methyl group on the nitrogen atom.
N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride: A salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for creating novel compounds and studying their effects .
Properties
IUPAC Name |
N-methyl-1-(oxan-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-10-2-6-13(7-3-10)11-4-8-14-9-5-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVNOHYPJPWWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![(2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-[(4-methylphenyl)methanesulfonyl]prop-2-enamide](/img/structure/B2548452.png)

![4-[3-(2-Bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2548455.png)


![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)


![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)
